3-(2-Methoxyphenyl)-1,4-thiazepane
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Overview
Description
3-(2-Methoxyphenyl)-1,4-thiazepane is an organic compound that belongs to the class of thiazepanes Thiazepanes are seven-membered heterocyclic compounds containing both sulfur and nitrogen atoms in the ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methoxyphenyl)-1,4-thiazepane typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-methoxybenzylamine with a suitable thiol or disulfide under acidic or basic conditions to form the thiazepane ring. The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as trifluoroacetic acid or sodium hydroxide .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3-(2-Methoxyphenyl)-1,4-thiazepane can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiazepane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding thiols or amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the 2-methoxyphenyl group.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
3-(2-Methoxyphenyl)-1,4-thiazepane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-(2-Methoxyphenyl)-1,4-thiazepane involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
4-(2-Methoxyphenyl)piperazine: A piperazine derivative with similar structural features.
2-{[4-(2-Methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles: Compounds with similar pharmacological profiles
Uniqueness
3-(2-Methoxyphenyl)-1,4-thiazepane is unique due to its thiazepane ring structure, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C12H17NOS |
---|---|
Molecular Weight |
223.34 g/mol |
IUPAC Name |
3-(2-methoxyphenyl)-1,4-thiazepane |
InChI |
InChI=1S/C12H17NOS/c1-14-12-6-3-2-5-10(12)11-9-15-8-4-7-13-11/h2-3,5-6,11,13H,4,7-9H2,1H3 |
InChI Key |
YFCXYMDHYZTSLD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2CSCCCN2 |
Origin of Product |
United States |
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